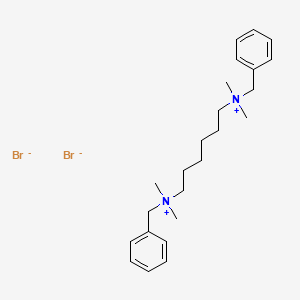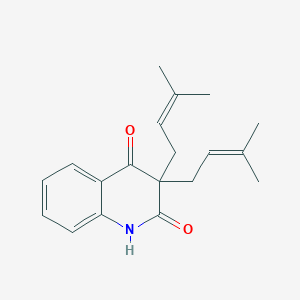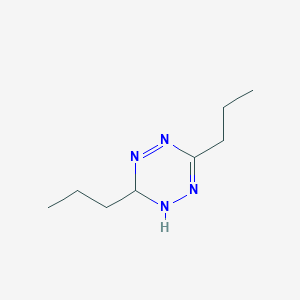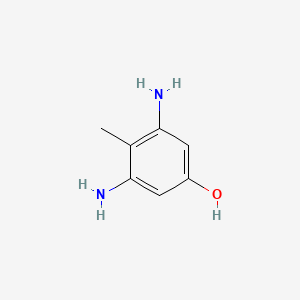
Ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate is a complex organic compound with the molecular formula C₃₀H₂₉NO₂ It is characterized by its unique structure, which includes multiple phenyl groups and an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate typically involves multi-step organic reactions. One common method includes the reaction of triphenylmethane derivatives with ethyl acetoacetate under basic conditions, followed by the introduction of a phenylamino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylamino group can form hydrogen bonds or π-π interactions with target molecules, influencing their activity. The ester group may undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate can be compared with similar compounds such as:
Ethyl 2,4,4-triphenylbutanoate: Lacks the phenylamino group, resulting in different chemical properties and reactivity.
Ethyl 2,4,4-triphenyl-4-(methylamino)butanoate: Contains a methylamino group instead of a phenylamino group, affecting its biological activity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
22319-44-4 |
|---|---|
Molekularformel |
C30H29NO2 |
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
ethyl 4-anilino-2,4,4-triphenylbutanoate |
InChI |
InChI=1S/C30H29NO2/c1-2-33-29(32)28(24-15-7-3-8-16-24)23-30(25-17-9-4-10-18-25,26-19-11-5-12-20-26)31-27-21-13-6-14-22-27/h3-22,28,31H,2,23H2,1H3 |
InChI-Schlüssel |
CGYFHJBIYNUOCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC(C1=CC=CC=C1)(C2=CC=CC=C2)NC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


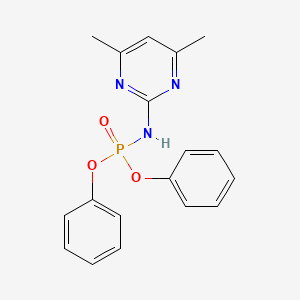
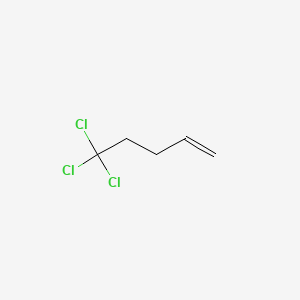
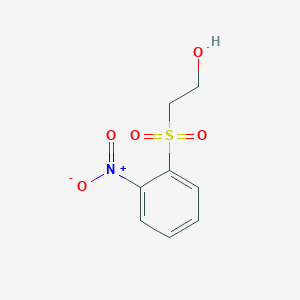
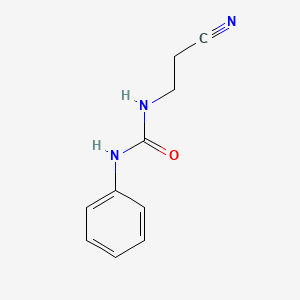


![1,7-Diazabicyclo[4.1.0]heptane](/img/structure/B14716782.png)

